![molecular formula C14H16N2O B5565952 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 524002-87-7](/img/structure/B5565952.png)
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells . Molecular docking studies have revealed the binding orientations of similar compounds in the active site of c-Met , a receptor tyrosine kinase that plays a key role in cellular processes such as growth, survival, and migration .
Biochemical Pathways
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s suggested that similar compounds are quickly and effectively absorbed, and the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole . These properties could potentially impact the bioavailability of the compound.
Result of Action
The compound has shown moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0 μM and 100 μM . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
Action Environment
It’s known that the chemical properties of similar compounds, such as solubility, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of protein disulfide isomerase, an enzyme involved in protein folding and maintenance of cellular redox homeostasis . This interaction can lead to alterations in protein structure and function, impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with protein disulfide isomerase can lead to enzyme inhibition, resulting in the accumulation of misfolded proteins and activation of stress response pathways . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained inhibition of protein disulfide isomerase, resulting in chronic stress responses and potential cellular damage . Additionally, its degradation products may have distinct biological activities, further influencing its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis . Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, impacting cellular function and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into specific organelles, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stress responses . Additionally, its distribution within tissues can impact its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with protein disulfide isomerase and other chaperone proteins . This localization is essential for its role in modulating protein folding and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective.
Biological Activity
2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the indole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structural uniqueness contributes to its interaction with various biological systems, making it a subject of significant research interest.
- IUPAC Name : 1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
- Molecular Formula : C₁₄H₁₆N₂O
- Molecular Weight : 228.29 g/mol
- CAS Number : 524002-87-7
Enzyme Interaction
Research indicates that this compound interacts with various enzymes and proteins:
- Protein Disulfide Isomerase (PDI) : The compound inhibits PDI activity, which is crucial for protein folding and maintaining cellular redox homeostasis. This inhibition may lead to altered cellular functions and stress responses.
Cellular Effects
The compound has demonstrated multifaceted effects on cellular processes:
- Cell Signaling : It modulates key signaling pathways that influence cell proliferation and apoptosis. For instance, it can affect the activity of signaling molecules involved in these processes.
- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its potential role in regulating cellular metabolism and function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related indole derivatives:
- Antifungal Activity : Compounds structurally related to this compound have shown significant antifungal activity against various pathogens. For example, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 28 to 520 μg/mL against fungi like Bipolaris oryzae and Curvularia lunata .
Inhibition Studies
A comparative analysis was performed on the inhibitory effects of various indole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- A study found that certain modifications in the indole structure enhanced selectivity for BChE over AChE. The introduction of alkyl substituents significantly increased inhibitory potency against BChE while maintaining selectivity over AChE .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can enhance its biological activity:
- Modifications such as N-substitutions have been shown to impact both potency and selectivity against cholinesterase enzymes. For example, elongation of the alkyl linker in derivatives resulted in improved inhibition profiles .
Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits protein disulfide isomerase; alters protein folding dynamics |
Cellular Signaling | Modulates pathways affecting proliferation and apoptosis |
Antifungal Activity | Exhibits significant antifungal properties with MIC values ranging from 28 to 520 μg/mL |
Cholinesterase Inhibition | Enhanced selectivity for BChE over AChE with structural modifications increasing potency |
Properties
IUPAC Name |
1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-3-4-13-11(7-9)12-8-16(10(2)17)6-5-14(12)15-13/h3-4,7,15H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBLSZOFATKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351796 | |
Record name | 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524002-87-7 | |
Record name | 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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